molecular formula C23H22F3N5O B2623330 N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 922561-09-9

N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2623330
CAS No.: 922561-09-9
M. Wt: 441.458
InChI Key: VBVDRKJQHNCAJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C23H22F3N5O and a molecular weight of 441.458. It has been mentioned in the context of being a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a carbon-carbon triple bond linker, which is a key structural feature that skirts the increased bulk of Ile315 side chain . This feature is significant in the context of its inhibitory activity against BCR-ABL kinase.

Mechanism of Action

This compound is a potent inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant . It inhibits the kinase activity of both native BCR-ABL and the T315I mutant with low nM IC50s, and potently inhibits the proliferation of corresponding Ba/F3-derived cell lines .

Future Directions

The compound has shown potential as an effective treatment for chronic myeloid leukemia (CML), including patients refractory to all currently approved therapies . Its development and use in this context represent a promising future direction.

Properties

IUPAC Name

N-[3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O/c1-30-11-13-31(14-12-30)21-10-9-20(28-29-21)17-3-2-4-19(15-17)27-22(32)16-5-7-18(8-6-16)23(24,25)26/h2-10,15H,11-14H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBVDRKJQHNCAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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